molecular formula C12H14FNO2 B092465 Ethyl 3-(4-fluoroanilino)crotonate CAS No. 18529-17-4

Ethyl 3-(4-fluoroanilino)crotonate

Cat. No. B092465
CAS RN: 18529-17-4
M. Wt: 223.24 g/mol
InChI Key: BUDOLSNUNUYBLF-CMDGGOBGSA-N
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Description

Ethyl 3-(4-fluoroanilino)crotonate is a chemical compound with the molecular formula C12H14FNO2 . It is used in biochemical research .


Molecular Structure Analysis

The molecular weight of this compound is 223.24 g/mol . The IUPAC name is ethyl (E)-3-(4-fluoroanilino)but-2-enoate . The InChI is 1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ .


Physical And Chemical Properties Analysis

The computed properties of this compound include a molecular weight of 223.24 g/mol, XLogP3-AA of 3.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 4, rotatable bond count of 5, exact mass of 223.10085685 g/mol, monoisotopic mass of 223.10085685 g/mol, topological polar surface area of 38.3 Ų, heavy atom count of 16, and complexity of 258 .

Scientific Research Applications

Proteomics Research

Ethyl 3-(4-fluoroanilino)crotonate is often used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used to study protein interactions, identify proteins, or in the development of new techniques for protein analysis.

Biochemical Research

This compound is classified as a biochemical and is used in various biochemical research . It could be used in studies related to enzyme reactions, metabolic pathways, or cellular processes.

Medicine

While there’s no direct evidence of this compound being used in medicine, its biochemical properties suggest potential medical applications. For instance, it could be used in drug discovery or therapeutic research. However, more research is needed in this area .

Pharmacology

In pharmacology, this compound could potentially be used in the development or testing of new drugs . Its properties might influence drug metabolism, pharmacokinetics, or drug-receptor interactions.

Chemical Synthesis

This compound could be used as a building block in the synthesis of other complex organic compounds . Its unique structure and properties might make it useful in various synthetic strategies.

Organofluorine Chemistry

Organofluorine compounds are known for their high stability and unique properties. This compound, being a fluorinated compound, could be used in organofluorine chemistry for the synthesis of new fluorinated materials or in studies related to the properties and reactions of fluorinated compounds .

Safety and Hazards

Ethyl 3-(4-fluoroanilino)crotonate may cause eye irritation and is harmful if absorbed through the skin, swallowed, or inhaled . It should not be released into the environment .

properties

IUPAC Name

ethyl (E)-3-(4-fluoroanilino)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDOLSNUNUYBLF-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18529-17-4
Record name NSC158402
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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